molecular formula C21H20N2O5 B4044825 N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-phenoxyacetamide

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-phenoxyacetamide

Cat. No.: B4044825
M. Wt: 380.4 g/mol
InChI Key: SJXLCXWXCDBNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.13722174 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

Research has identified compounds structurally related to N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-phenoxyacetamide as potent allosteric effectors of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas that benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).

Green Drug Design and Discovery

A study on the environmentally friendly synthesis of potential analgesic and antipyretic compounds related to this compound highlighted two synthetic routes. This approach reflects the compound's relevance in green chemistry and potential therapeutic applications, emphasizing the significance of sustainable methods in drug discovery (Reddy et al., 2014).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases another scientific application. This process involves using novel catalysts and optimizing various parameters, highlighting the compound's role in facilitating the production of crucial medications (Magadum & Yadav, 2018).

Antioxidant Activity of New Derivatives

The antioxidant activity of new derivatives related to this compound has been explored, demonstrating potential applications in mitigating oxidative stress. Such studies contribute to the understanding of these compounds' roles in preventing or treating diseases associated with oxidative damage (Kadhum et al., 2011).

Epoxy Resin Curing Agents

Cyanoacetamides, a novel class of curing agents for epoxy resins, have been studied, showing that derivatives of the target compound could produce solids with high glass transition temperatures, good mechanical strength, and high adhesion to metal surfaces. This application is significant in materials science, particularly in developing durable and robust materials for various industrial applications (Renner et al., 1988).

Properties

IUPAC Name

N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c24-19(13-28-15-5-2-1-3-6-15)22-14-8-9-17-18(11-14)21(26)23(20(17)25)12-16-7-4-10-27-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXLCXWXCDBNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-phenoxyacetamide
Reactant of Route 2
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N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-phenoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-phenoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-phenoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-phenoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-phenoxyacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.